N-(2-bromobenzoyloxy)-4-chlorobenzamide
Description
N-(2-Bromobenzoyloxy)-4-chlorobenzamide is a benzamide derivative featuring a 2-bromobenzoyloxy substituent and a 4-chlorophenyl group. Benzamide derivatives are widely studied for their diverse applications, including pharmaceuticals and materials science, due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
[(4-chlorobenzoyl)amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO3/c15-12-4-2-1-3-11(12)14(19)20-17-13(18)9-5-7-10(16)8-6-9/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVDYJKCJLDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzoyloxy)-4-chlorobenzamide typically involves the reaction of 2-bromobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the reaction conditions and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromobenzoyloxy)-4-chlorobenzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzamides or benzoyloxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: N-(2-bromobenzoyloxy)-4-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzamides on cellular processes. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound has shown potential as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its derivatives are being investigated for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2-bromobenzoyloxy)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structure combines bromine and chlorine atoms at distinct positions. Key analogs and their substituent effects are summarized below:
Key Observations :
Key Observations :
Physical and Spectroscopic Properties
Melting points and spectral data reflect structural differences:
Biological Activity
N-(2-bromobenzoyloxy)-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, molecular modeling, and biological assays.
Chemical Structure and Properties
The structural formula of this compound is characterized by the presence of a bromine atom on the benzoyloxy group and a chlorine atom on the benzamide moiety. This unique arrangement contributes to its biological activity.
Molecular Formula: C14H11BrClNO2
Molecular Weight: 328.6 g/mol
CAS Number: 1348789
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The synthesis pathway generally includes:
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Formation of the Benzamide Backbone:
- Reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride.
- Reaction with an amine to yield the benzamide.
-
Bromination:
- Bromination of the benzoyl moiety using bromine or brominating agents to introduce the bromine substituent.
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Final Coupling Reaction:
- Coupling of the brominated compound with an appropriate hydroxyl compound to form this compound.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Tested Microorganisms:
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
- Fungi: Candida albicans
The compound demonstrated minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL against tested strains, indicating promising antimicrobial potential.
Anticancer Activity
This compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. The results from Sulforhodamine B (SRB) assays indicated:
- IC50 Values: Ranged from 10-30 µM, suggesting effective cytotoxicity against cancer cells.
- Mechanism: The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes between this compound and target proteins involved in bacterial growth and cancer proliferation. Key findings include:
- Target Proteins: DNA gyrase (for antibacterial activity) and estrogen receptors (for anticancer activity).
- Binding Affinity: Docking scores indicated strong binding interactions, which correlate with observed biological activities.
Case Studies
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Antimicrobial Efficacy Study:
A study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of benzamide compounds, including this compound, showing enhanced antimicrobial effects compared to non-brominated analogs due to increased lipophilicity and membrane permeability . -
Cancer Cell Line Study:
Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
